Bis(3,5-dichlorophenyl)sulfone
Description
Overview of Diaryl Sulfones in Organic and Materials Chemistry
Diaryl sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (–SO2–) connected to two aryl (aromatic ring) groups. wikipedia.org This structural feature imparts a unique combination of chemical and physical properties, making them significant in both organic synthesis and materials science. nih.govbritannica.com The sulfone group is relatively inert, providing high thermal and oxidative stability. wikipedia.orgthieme-connect.com
In organic chemistry, diaryl sulfones serve as versatile intermediates. nih.govresearchgate.net They can be transformed into various other functional groups, and their presence can influence the reactivity of the attached aromatic rings. researchgate.net Modern synthetic methods, such as Suzuki-type cross-coupling reactions, have further expanded the ability to create a wide array of unsymmetrical diaryl sulfones, which are valuable in medicinal chemistry. organic-chemistry.orgchemrevlett.com
In the realm of materials science, diaryl sulfones are fundamental building blocks for high-performance polymers, such as polysulfones (PSU) and polyethersulfones (PES). wikipedia.orgwikipedia.org These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, leading to their use in demanding applications in aerospace, automotive, and medical industries. wikipedia.org
The Significance of Halogenated Aromatic Sulfones in Chemical Research
The introduction of halogen atoms onto the aromatic rings of sulfones significantly influences their chemical properties and opens up new avenues for research and application. acs.orgrsc.org Halogenation can alter the electronic nature of the aromatic rings, affecting reactivity in substitution reactions and modifying the physical properties of the resulting compounds and polymers. acs.org
Halogenated aromatic sulfones are particularly important as monomers in polymerization reactions. wikipedia.org The halogen atoms, typically chlorine, can act as leaving groups in nucleophilic aromatic substitution reactions, which is a key step in the synthesis of poly(arylene ether sulfone)s. vt.edu This allows for the creation of polymers with tailored properties.
Furthermore, the presence of halogens can enhance certain properties of materials, such as flame retardancy. rsc.org In medicinal chemistry, halogenation is a common strategy to improve the pharmacological profile of drug candidates. acs.orgrsc.org The ability of chlorine, bromine, and iodine to form halogen bonds adds another layer of complexity and potential for designing molecules with specific binding properties. acs.org
Positioning Bis(3,5-dichlorophenyl)sulfone within the Broader Sulfone Class
This compound is a specific member of the halogenated diaryl sulfone family. Its structure consists of a central sulfonyl group bonded to two phenyl rings, with each ring being substituted with two chlorine atoms at the 3 and 5 positions. This specific substitution pattern distinguishes it from other dichlorophenyl sulfone isomers, such as the more commonly studied 4,4'-dichlorodiphenyl sulfone (DCDPS). wikipedia.org
The meta-positioning of the chlorine atoms in this compound influences the molecule's symmetry, polarity, and reactivity compared to its isomers. This distinct arrangement can lead to differences in the properties of polymers derived from it, such as solubility, thermal characteristics, and mechanical performance.
Current Research Landscape and Unexplored Opportunities for this compound
While significant research has been conducted on diaryl sulfones in general, and specifically on isomers like 4,4'-dichlorodiphenyl sulfone for polymer synthesis, this compound has been comparatively less explored. wikipedia.orgvt.edu Current research on related compounds focuses on their use as monomers for high-performance polymers and as intermediates in organic synthesis. rsc.org
There are several unexplored opportunities for this compound. A systematic investigation into its use as a monomer could lead to the development of novel poly(arylene ether sulfone)s with unique properties. The specific substitution pattern might offer advantages in terms of processability or final material characteristics.
Furthermore, the reactivity of the C-Cl bonds in the 3,5-dichloro-substituted rings could be exploited in various cross-coupling reactions to synthesize novel and complex organic molecules. Its potential applications in medicinal chemistry, agrochemicals, and materials science remain largely untapped, presenting a fertile ground for future research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75277-36-0 |
|---|---|
Molecular Formula |
C12H6Cl4O2S |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
1,3-dichloro-5-(3,5-dichlorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Cl4O2S/c13-7-1-8(14)4-11(3-7)19(17,18)12-5-9(15)2-10(16)6-12/h1-6H |
InChI Key |
IBHGHNFGHAWRIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Bis 3,5 Dichlorophenyl Sulfone
Fundamental Principles of Sulfone Synthesis
The synthesis of sulfones, a functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-SO₂-R'), is a cornerstone of modern organic chemistry. thieme-connect.com These compounds are not only valuable intermediates in various chemical transformations but are also integral components of many pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.comnih.gov The principal strategies for constructing the sulfone moiety can be broadly categorized into two main approaches: the oxidation of precursor sulfides and sulfonylation reactions.
Oxidative Processes from Sulfides to Sulfones
The oxidation of sulfides is arguably the most direct and frequently employed method for the synthesis of sulfones. thieme-connect.comjchemrev.com This approach involves the conversion of a thioether (R-S-R') to the corresponding sulfone. The oxidation proceeds in a stepwise manner, typically forming a sulfoxide (B87167) intermediate (R-SO-R') which is then further oxidized to the sulfone. researchgate.net While the complete oxidation to the sulfone is often more straightforward than stopping at the sulfoxide stage, achieving high selectivity requires careful selection of the oxidizing agent and reaction conditions. researchgate.net
A wide array of oxidants have been developed for this transformation, each with its own set of advantages and limitations. mdpi.com Traditional reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) are commonly used. mdpi.com However, these methods can sometimes be hampered by issues related to substrate solubility, especially when using aqueous oxidants, and the potential for unwanted side reactions. mdpi.com
More recently, significant research has focused on developing milder, more selective, and environmentally benign oxidation protocols. For instance, the in-situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents has been reported as a practical and efficient method for converting a variety of sulfides to sulfones with high yields and selectivity. mdpi.com This method offers the advantage of avoiding issues commonly associated with aqueous oxidants. mdpi.com
The following table summarizes some common oxidizing agents used for the conversion of sulfides to sulfones:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., acid or metal) | Readily available, environmentally benign byproduct (water) | Can require harsh conditions or long reaction times, potential for over-oxidation |
| m-Chloroperoxybenzoic acid (mCPBA) | Stoichiometric amounts in a suitable solvent | High reactivity and selectivity for many substrates | Can be explosive, byproduct can be difficult to remove |
| Sodium Chlorite (NaClO₂) / HCl | In-situ generation of ClO₂ in organic solvents | High yields and selectivity, avoids aqueous conditions | Requires careful control of reagent addition |
| Potassium Permanganate (KMnO₄) | Strong oxidizing agent, often in acidic or basic solution | Inexpensive and powerful | Can lead to over-oxidation and side reactions, produces MnO₂ waste |
| Chromic Acid (H₂CrO₄) | In glacial acetic acid | Effective for many oxidation reactions | Highly toxic and carcinogenic, generates hazardous waste |
This table provides a general overview of common oxidizing agents and their characteristics in the synthesis of sulfones from sulfides.
Electrophilic and Nucleophilic Sulfonylation Reactions
Sulfonylation reactions provide an alternative and powerful strategy for the formation of sulfones, particularly diaryl sulfones. These reactions involve the formation of a carbon-sulfur bond through the reaction of a sulfonylating agent with an aromatic or other nucleophilic substrate.
Electrophilic Aromatic Sulfonylation , often referred to as a Friedel-Crafts-type reaction, is a classic method for synthesizing diaryl sulfones. In this approach, an arenesulfonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cem.comgoogle.com The Lewis acid activates the sulfonyl chloride, generating a highly electrophilic sulfonyl cation which is then attacked by the electron-rich aromatic ring. cem.com While effective, this method can be limited by the regioselectivity, which is dictated by the electronic nature of the substituents on the aromatic substrate, and the often harsh reaction conditions required. nih.gov
Nucleophilic Sulfonylation Reactions represent a more contemporary approach and offer greater flexibility in terms of substrate scope and reaction conditions. These methods typically involve the reaction of a nucleophilic species, such as an organometallic reagent or an enolate, with an electrophilic sulfur source. A prominent example is the reaction of sulfinate salts (RSO₂Na) with aryl or alkyl halides. nih.gov This approach has been significantly advanced through the use of transition metal catalysis, particularly with copper and palladium catalysts, which can facilitate the coupling of sulfinates with a broader range of electrophiles under milder conditions. nih.gov
Furthermore, innovative methods have been developed that utilize "SO₂ surrogates" like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or sodium metabisulfite (B1197395) (Na₂S₂O₅) in metal-catalyzed cross-coupling reactions. sorbonne-universite.fr These reagents provide a convenient and often more manageable source of the sulfonyl group.
Strategies for Constructing Diaryl Sulfone Scaffolds
The construction of the diaryl sulfone framework is of particular importance due to the prevalence of this motif in polymers and biologically active molecules. Several key strategies have been developed to achieve this, each with its own set of advantages and applications.
Nucleophilic Aromatic Substitution (NAS) in Polymer Precursors (e.g., Bis(4-chlorophenyl)sulfone analogs)
Nucleophilic aromatic substitution (SNAᵣ) is a powerful tool for the synthesis of poly(arylene ether sulfone)s (PAES), a class of high-performance thermoplastics. vt.eduresearchgate.net This polymerization typically involves the reaction of a bisphenol with an activated dihalide, such as bis(4-chlorophenyl)sulfone. lsu.edu The sulfone group in bis(4-chlorophenyl)sulfone is strongly electron-withdrawing, which activates the chlorine atoms towards nucleophilic attack by the phenoxide anions generated from the bisphenol in the presence of a base like potassium carbonate. vt.edu
The reaction is typically carried out in a high-boiling aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), at elevated temperatures. vt.edulsu.edu The choice of solvent and temperature is crucial for achieving high molecular weight polymers. lsu.edu The versatility of this method allows for the synthesis of a wide range of PAES with tailored properties by varying the structure of the bisphenol and dihalide monomers. rsc.org
The synthesis of bis(4-chlorophenyl) sulfone itself, a key monomer for these polymerizations, can be achieved through several routes, including the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene (B131634) or by reacting chlorobenzene with sulfuric acid in the presence of a condensing agent. google.com
Metal-Catalyzed Coupling Approaches for C-S Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of diaryl sulfones, offering milder conditions and broader functional group tolerance compared to traditional methods. nih.gov These reactions typically involve the coupling of an aryl halide or pseudohalide with a sulfur-containing coupling partner in the presence of a metal catalyst, most commonly palladium or copper. nih.govchemrevlett.com
One of the most widely used approaches is the Suzuki-type sulfonylation, which couples arylboronic acids with various sulfonylating agents such as aryl sulfonyl chlorides or aryl sulfinate salts. chemrevlett.com These reactions are often catalyzed by palladium complexes and offer a high degree of control over the structure of the resulting diaryl sulfone. chemrevlett.com
Copper-catalyzed C-S bond formation has also been extensively explored. nih.gov These reactions often utilize aryl iodides or bromides as coupling partners for thiols or their derivatives. nih.gov While early methods often required high catalyst loadings and harsh conditions, significant progress has been made in developing more efficient copper-based catalytic systems. nih.gov
Recent advancements in this field include the development of three-component coupling reactions, where an aryl halide, a sulfur dioxide surrogate, and an organometallic reagent are combined in a single step to generate the diaryl sulfone. nih.gov This approach offers a highly convergent and efficient route to these important compounds.
Specific Considerations for 3,5-Dichlorophenyl Substitution in Sulfone Synthesis
The synthesis of bis(3,5-dichlorophenyl)sulfone presents specific challenges and considerations due to the substitution pattern of the aromatic rings. The presence of two chlorine atoms in the meta positions to the sulfone group significantly influences the electronic properties and reactivity of the molecule.
In the context of electrophilic aromatic sulfonylation , the presence of two deactivating chlorine atoms on the aromatic ring would make the starting material, 1,3-dichlorobenzene (B1664543), less reactive towards electrophilic attack compared to chlorobenzene. This would likely necessitate harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) to achieve the desired sulfonylation, potentially leading to side reactions and lower yields.
For nucleophilic aromatic substitution reactions, the 3,5-dichloro substitution pattern is less activating compared to a 4-chloro substituent. The electron-withdrawing effect of the sulfone group is transmitted most strongly to the ortho and para positions. Therefore, in a hypothetical nucleophilic substitution reaction involving a 3,5-dichlorophenyl sulfone derivative, the chlorine atoms would be less activated towards nucleophilic attack than in the analogous 4-chlorophenyl sulfone.
In metal-catalyzed cross-coupling reactions , the steric hindrance around the carbon-halogen bond in a 3,5-dichlorophenyl halide might influence the efficiency of the oxidative addition step to the metal catalyst. However, these reactions are generally more tolerant of a wider range of electronic and steric environments compared to classical methods. The synthesis of a related compound, 1,3-bis(3,5-dichlorophenyl)urea, has been reported via the reaction of 3,5-dichloroaniline (B42879) with 3,5-dichlorophenyl isocyanate, demonstrating the feasibility of reactions involving the 3,5-dichlorophenyl moiety. nih.gov
The synthesis of bis(3,4-dichlorophenyl)sulfone, a structurally similar compound, has been described through methods such as the sulfonation of o-dichlorobenzene and Friedel-Crafts reactions, which could potentially be adapted for the synthesis of the 3,5-dichloro isomer.
Synthesis of 3,5-Dichlorophenyl Precursors (e.g., Isocyanates, Amines)
The synthesis of this compound relies on the availability of appropriately substituted precursors, primarily 3,5-dichloroaniline and 3,5-dichlorophenyl isocyanate. These compounds serve as crucial building blocks for introducing the 3,5-dichlorophenyl moiety.
3,5-Dichloroaniline is a key intermediate. One common industrial route to its production involves the hydrogenation of 3,5-dichloronitrobenzene. wikipedia.org Alternative laboratory and industrial syntheses have been developed to improve yield and utilize different starting materials. For instance, a method starting from 2,4-dichloroaniline (B164938) has been patented. This multi-step process involves:
Bromination of 2,4-dichloroaniline to form 2-bromo-4,6-dichloroaniline. google.com
Diazotization of the bromo-dichloroaniline derivative followed by a deamination/bromination step to yield 3,5-dichlorobromobenzene. google.com
Finally, amination of the resulting 3,5-dichlorobromobenzene using ammonia (B1221849) water in the presence of a catalyst to produce 3,5-dichloroaniline. google.com
Another patented process describes the synthesis from 4-chloro-2-nitrotoluene, a byproduct from other chemical productions. This route involves chlorination, oxidation, and reduction, followed by a final decarboxylation step to yield 3,5-dichloroaniline. google.com A high-yield method involving the dechlorination of 2,3,5,6-tetrachloroaniline (B43135) using a palladium/active charcoal catalyst under high pressure and temperature has also been reported, achieving a yield of 89%. prepchem.com
3,5-Dichlorophenyl isocyanate is another critical precursor, often synthesized from 3,5-dichloroaniline. cymitquimica.comlookchem.com The most common method for this conversion is phosgenation, where 3,5-dichloroaniline is reacted with phosgene (B1210022) or a phosgene equivalent. This reaction is typically carried out in an inert organic solvent like xylene or chlorobenzene. google.com A two-step phosgenation process, involving a low-temperature step followed by a high-temperature step, has been shown to reduce side reactions and achieve high yields of over 97%. google.com The resulting 3,5-dichlorophenyl isocyanate is a low-melting solid that is sensitive to moisture. lookchem.comavantorsciences.com It is a versatile reagent used not only in the synthesis of sulfone-containing compounds but also in the production of fungicides like iprodione (B1672158) and in the creation of chiral stationary phases for chromatography. lookchem.com For example, 1,3-bis(3,5-dichlorophenyl)urea, a compound with applications in cancer research, is synthesized by reacting 3,5-dichlorophenyl isocyanate with 3,5-dichloroaniline. nih.gov
Table 1: Synthesis Methods for 3,5-Dichloroaniline
| Starting Material | Key Reagents/Steps | Reported Yield | Reference |
|---|---|---|---|
| 3,5-Dichloronitrobenzene | Hydrogenation (e.g., H₂, catalyst) | Not specified | wikipedia.org |
| 2,3,5,6-Tetrachloroaniline | Pd/C catalyst, H₂, HCl, H₂SO₄ | 89% | prepchem.com |
| 2,4-Dichloroaniline | 1. Bromination; 2. Diazotization; 3. Amination | High | google.com |
| 4-Chloro-2-nitrotoluene | 1. Chlorination; 2. Oxidation; 3. Reduction; 4. Decarboxylation | ~90% (overall) | google.com |
| Aryl Halides | LiN(SiMe₃)₂, Pd(dba)₂, P(t-Bu)₃ | Not specified | researchgate.net |
Table 2: Properties of 3,5-Dichlorophenyl Isocyanate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 34893-92-0 | lookchem.com |
| Molecular Formula | C₇H₃Cl₂NO | lookchem.com |
| Molecular Weight | 188.01 g/mol | lookchem.com |
| Appearance | White to slightly yellow low-melting solid | lookchem.com |
| Melting Point | 32-34 °C | |
| Boiling Point | 243 °C | lookchem.com |
Regioselectivity and Yield Optimization in Halogenated Aryl Sulfone Formation
The synthesis of diaryl sulfones, particularly those with specific halogen substitution patterns like this compound, is often achieved through Friedel-Crafts sulfonylation. This reaction involves the electrophilic aromatic substitution of an arene with a sulfonylating agent, such as a sulfonyl chloride or sulfonic anhydride (B1165640), in the presence of a Lewis acid catalyst. scispace.comrsc.org The regioselectivity and yield of this reaction are highly dependent on the nature of the substituents on the aromatic ring, the choice of catalyst, and the reaction conditions.
For the synthesis of this compound, a plausible route is the reaction of 1,3-dichlorobenzene with a suitable sulfonylating agent. In this case, the directing effects of the two chlorine atoms on the aromatic ring are paramount. Chlorine is an ortho-, para-directing deactivator. In 1,3-dichlorobenzene, the positions ortho and para to one chlorine atom are also ortho or para to the second chlorine atom (positions 2, 4, and 6). However, the position between the two chlorine atoms (position 2) is sterically hindered. Therefore, electrophilic substitution is expected to occur primarily at the 4- and 6-positions. Sulfonylation of 1,3-dichlorobenzene would thus be expected to yield 3,5-dichlorobenzenesulfonic acid or its corresponding sulfonyl chloride. The subsequent reaction of this intermediate with another molecule of 1,3-dichlorobenzene would lead to the desired this compound.
Controlling regioselectivity is a significant challenge in Friedel-Crafts reactions, especially with deactivated substrates like dichlorobenzenes. ethz.chdaneshyari.com The formation of isomeric sulfone products is common. For instance, the sulfonylation of chlorobenzene often yields a mixture of isomers, with the 4,4'-isomer being the major product. nih.gov The use of solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite) or zeolites, has been explored as an eco-friendly alternative to traditional Lewis acids like AlCl₃. scispace.comrsc.org These solid acids can enhance regioselectivity and simplify catalyst recovery. tubitak.gov.tr Studies have shown that Fe³⁺-montmorillonite can effectively catalyze the sulfonylation of deactivated arenes like chlorobenzene and bromobenzene, yielding exclusively the para-monosulfonylated product when using tosyl anhydride as the sulfonylating agent. scispace.com This high regioselectivity is attributed to the specific nature of the acidic sites on the catalyst.
Mechanistic Investigations of Reaction Pathways for this compound Formation
The formation of diaryl sulfones can proceed through several mechanistic pathways, depending on the chosen synthetic route.
The Friedel-Crafts sulfonylation mechanism is a classic example of electrophilic aromatic substitution. The reaction is typically initiated by the interaction of the sulfonylating agent (e.g., an arylsulfonyl chloride, R-SO₂Cl) with a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
Formation of the Electrophile: The Lewis acid coordinates to the sulfonyl chloride, polarizing the S-Cl bond and generating a highly reactive sulfonyl cation ([R-SO₂]⁺) or a polarized complex.
Electrophilic Attack: The electron-rich aromatic ring of the substrate (e.g., 1,3-dichlorobenzene) attacks the electrophilic sulfur atom. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability and preferred structure of this intermediate dictate the regioselectivity of the reaction.
Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the aryl sulfonic acid or, in a subsequent step, the diaryl sulfone. The catalyst is regenerated in this step.
When using solid acid catalysts like Fe³⁺-montmorillonite, the mechanism is believed to involve both Brønsted and Lewis acid sites on the catalyst surface, which activate the sulfonylating agent. scispace.comrsc.org
Transition-metal-catalyzed cross-coupling reactions provide alternative mechanistic pathways and often offer greater functional group tolerance and regioselectivity. chemrevlett.comnanomaterchem.com A prominent example is the Suzuki-type sulfonylation. While a specific mechanism for this compound is not detailed, the general mechanism for copper-catalyzed coupling of arylboronic acids and arylsulfonyl hydrazides involves:
Formation of a copper-acetylide species or related organocopper intermediate. chemrevlett.com
Reaction with the sulfonyl source to form a copper-sulfinate intermediate.
Transmetalation with the arylboronic acid.
Reductive elimination to yield the diaryl sulfone and regenerate the active copper catalyst. chemrevlett.com
Other modern methods involve novel reaction pathways. For example, the synthesis of diaryl sulfones from arynes and thiosulfonates has been developed. researchgate.net In this transition-metal-free method, an aryne is generated in situ and undergoes nucleophilic addition with a thiosulfonate. Subsequent protonation, likely from the solvent, yields the final diaryl sulfone product. researchgate.net Mechanistic studies on other systems have proposed radical pathways, where single electron transfer (SET) processes initiate the formation of aryl radicals that are then trapped by a sulfinate species to ultimately form the sulfone. researchgate.netmdpi.com
Table 3: Comparison of Mechanistic Pathways for Diaryl Sulfone Formation
| Mechanism Type | Key Intermediates | Characteristics | Reference |
|---|---|---|---|
| Friedel-Crafts Sulfonylation | Sulfonyl cation ([R-SO₂]⁺), Arenium ion (sigma complex) | Requires Lewis or strong Brønsted acid catalyst; regioselectivity can be an issue with substituted arenes. | scispace.com |
| Suzuki-Type Coupling | Organometallic (e.g., Cu, Pd) intermediates, boronic acids/esters | High regioselectivity and functional group tolerance; avoids harsh acidic conditions. | chemrevlett.com |
| Aryne-Based Synthesis | Aryne, sulfinate anion | Transition-metal-free; mild conditions; regioselectivity determined by aryne precursor. | researchgate.net |
| Radical Pathway | Aryl radical, sulfonyl radical anion | Can be initiated by light (photoredox) or other radical initiators; involves single electron transfer (SET). | researchgate.netmdpi.com |
Table 4: List of Compounds
| Compound Name |
|---|
| 1,3-bis(3,5-dichlorophenyl)urea |
| 1,3-Dichlorobenzene |
| 2,3,5,6-tetrachloroaniline |
| 2,4-dichloroaniline |
| 2-bromo-4,6-dichloroaniline |
| 3,5-dichloroaniline |
| 3,5-dichlorobromobenzene |
| 3,5-Dichloronitrobenzene |
| 3,5-dichlorophenyl isocyanate |
| 4-chloro-2-nitrotoluene |
| This compound |
| Bis(4-chlorophenyl) sulfone |
| Boric acid |
| Chlorobenzene |
| Chlorosulfonic acid |
| Iprodione |
| Phosgene |
| Thionyl chloride |
Chemical Reactivity and Transformation Pathways of Bis 3,5 Dichlorophenyl Sulfone
Reactivity of the Sulfonyl Group
The sulfonyl group is a key functional group that dictates much of the chemistry of bis(3,5-dichlorophenyl)sulfone. It is known for its ability to stabilize adjacent negative charges and its participation in various reductive and elimination reactions. uoguelph.ca
Reductive Desulfonylation Reactions
Reductive desulfonylation is a chemical process that removes a sulfonyl group from an organic compound. wikipedia.org For diaryl sulfones like this compound, these reactions typically require strong reducing agents to cleave the stable carbon-sulfur bonds. wikipedia.org This process can lead to the formation of new carbon-carbon or carbon-hydrogen bonds, offering a powerful tool in synthetic chemistry. wikipedia.org
Commonly used reducing agents for desulfonylation include active metals like sodium amalgam and aluminum amalgam, as well as tin hydrides and certain transition metal complexes. wikipedia.org In the case of diaryl sulfones, the reaction proceeds through the cleavage of one of the aryl-sulfur bonds, which can be followed by the cleavage of the second, depending on the reaction conditions. The general stability of diaryl sulfones often necessitates harsh reaction conditions for reductive desulfonylation to occur. uoguelph.ca
For instance, the reduction of a similar compound, 3,4-dichlorophenyl methyl sulfoxide (B87167), required a significant excess of sodium hydrosulfide (B80085) (NaSH) and hydrochloric acid (HCl). tandfonline.com While this is a reduction of a sulfoxide to a sulfide, it highlights the challenging nature of reactions at the sulfur center of halogenated aryl sulfur compounds. tandfonline.com The complete removal of the sulfonyl group to yield the corresponding biaryl or arene would likely require even more potent reducing systems. Reductive desulfonylation can also be part of a cascade reaction, for example, a t-BuOK-mediated desulfonylation/dehydrogenation has been used to synthesize 2-substituted 1,3-dienes. sioc-journal.cn
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| β-acyloxy sulfones | Sodium amalgam or samarium(II) iodide/HMPA | Alkenes | wikipedia.org |
| Alkenyl sulfones | Excess Grignard reagent, Pd(II) or Ni(II) catalyst, phosphorus or nitrogen ligand | Alkenes (stereospecific) | wikipedia.org |
| β-hydroxy sulfones | Al/Hg | Selective desulfonylation without elimination | wikipedia.org |
| (Z)-C6-(vinyl sulfone)phenanthridines | t-BuOK, THF | 2-Substituted 1,3-dienes | sioc-journal.cn |
Alpha-Carbanion Chemistry and Nucleophilic Additions
The sulfonyl group is highly effective at stabilizing an adjacent carbanion. uoguelph.ca This property is a cornerstone of sulfone chemistry, enabling the formation of a nucleophilic carbon center alpha to the sulfonyl group. uoguelph.caresearchgate.net However, for this compound, there are no α-hydrogens on the carbon atoms directly attached to the sulfonyl group. Therefore, direct formation of an α-sulfonyl carbanion through deprotonation is not possible.
The concept of α-carbanion chemistry is more relevant to alkyl sulfones or situations where a carbon atom adjacent to the sulfonyl group bears a proton. uoguelph.ca In such cases, a strong base can abstract the acidic α-proton to generate a stabilized carbanion, which can then participate in various nucleophilic reactions, including alkylations and additions to carbonyl compounds. uoguelph.caresearchgate.net Theoretical studies have investigated the structure and stability of α-sulfonyl carbanions, indicating a high degree of stabilization. acs.org
While direct α-carbanion formation is not feasible for this compound itself, this reactivity could be harnessed if the molecule were modified to include an alkyl group attached to the sulfonyl moiety. The electron-withdrawing nature of the dichlorophenyl groups would likely further enhance the acidity of any α-protons on such an alkyl group.
Transformations Involving the Dichlorinated Phenyl Moieties
The two 3,5-dichlorophenyl rings in the molecule are also sites of potential reactivity, particularly through the carbon-chlorine bonds.
Reactivity of Aryl Halides in Cross-Coupling Reactions
The chlorine atoms on the phenyl rings of this compound can act as leaving groups in various transition metal-catalyzed cross-coupling reactions. nih.govmdpi-res.com The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organohalide, is a particularly powerful tool for this purpose. rsc.org
For instance, this compound has been used as a precursor in the synthesis of 5′,5′′′′-sulfonyl-di-[1,1′:3′,1′′]-terphenyl through a Suzuki-Miyaura coupling reaction. mdpi.com This transformation demonstrates that the aryl-chloride bonds are susceptible to palladium-catalyzed cross-coupling, allowing for the construction of more complex aromatic structures. mdpi.com The reaction conditions for such couplings typically involve a palladium catalyst, a base, and an arylboronic acid or its ester. rsc.orgresearchgate.net The regioselectivity of these reactions can often be controlled by carefully choosing the reaction conditions. rsc.orgnih.gov
| Aryl Halide | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Arylboronic acid | Pd catalyst, base | 5′,5′′′′-sulfonyl-di-[1,1′:3′,1′′]-terphenyl | mdpi.com |
| 3,5-Dichloroisothiazole-4-carbonitrile | Phenylboronic acid | Pd(PPh3)4, K2CO3, toluene/H2O/MeOH | 3-Chloro-5-phenylisothiazole-4-carbonitrile | rsc.org |
| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh3)4, K2CO3, toluene/H2O/MeOH, reflux | 3,5-Bis(p-methoxyphenyl)-1,2,4-thiadiazole | researchgate.net |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2, Na2CO3, H2O/DMF | 3,5-Dichloro-2-phenylpyridine | nih.gov |
Potential for Further Aromatic Functionalization
The phenyl rings of this compound are deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the sulfonyl group and the chlorine atoms. The sulfonyl group is a meta-director, and the chlorine atoms are ortho, para-directors, although they are also deactivating. This combination of directing effects and deactivation makes further electrophilic substitution challenging. However, under forcing conditions, reactions like nitration or further halogenation might be possible, likely directed to the positions meta to the sulfonyl group and ortho/para to the chlorine atoms where sterically accessible.
Conversely, the electron-deficient nature of the aromatic rings makes them more susceptible to nucleophilic aromatic substitution (SNAr). While chlorine is not as good a leaving group as fluorine in SNAr reactions, the presence of the strongly deactivating sulfonyl group could facilitate the displacement of the chlorine atoms by strong nucleophiles.
Catalytic Applications and Mechanistic Insights
While this compound itself is not typically used as a catalyst, its derivatives and related sulfone-containing molecules have found applications in catalysis. The sulfonyl group's ability to modulate the electronic properties of a molecule is a key feature in the design of ligands and other catalytically active species. For example, the use of sulfones in ligands can influence the activity and selectivity of transition metal catalysts in cross-coupling reactions. rsc.org
Mechanistic studies on reactions involving sulfones often focus on the activation of the C-S bond and the role of the sulfonyl group in stabilizing intermediates. rsc.org In reductive desulfonylation, the mechanism can involve single-electron transfer from a metal to the sulfone, leading to a radical anion that fragments. wikipedia.org In cross-coupling reactions, the mechanism typically involves oxidative addition of the aryl-halide bond to a low-valent transition metal center. acs.org The electronic nature of the sulfone can influence the rate of this oxidative addition step. rsc.org
Recent research has also explored the photocatalytic functionalization of sulfones, where light is used to initiate radical reactions. rsc.org These methods offer new pathways for the transformation of sulfones under mild conditions. rsc.org
Metal-Catalyzed C-S Bond Functionalization
The functionalization of the C-S bond in sulfones has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Although traditionally considered inert, the C-SO₂ bond can be activated and cleaved by transition metal catalysts, particularly palladium, nickel, and copper. nih.gov This process, known as desulfonylative cross-coupling, allows the sulfone group to act as a leaving group.
Research has shown that the efficiency of these cross-coupling reactions is highly dependent on the electronic properties of the sulfone. The introduction of electron-withdrawing substituents on the aryl rings of the sulfone enhances its reactivity as an electrophilic partner. nih.gov For instance, studies on benzylic sulfones demonstrated that using an electron-poor 3,5-bis(trifluoromethyl)phenyl group on the sulfonyl moiety rendered it a highly effective electrophile in palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids. rsc.org
By analogy, the four chlorine atoms in this compound, which are strongly electron-withdrawing, would be expected to facilitate the activation of the C-S bond. This suggests that the compound could be a viable substrate for metal-catalyzed desulfonylative coupling reactions. The process typically involves the oxidative addition of the C(sp²)-S bond to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with a nucleophilic coupling partner and subsequent reductive elimination to form the new C-C bond and release the sulfonyl group as a sulfinate salt.
Table 1: Examples of Metal-Catalyzed Desulfonylative Cross-Coupling Reactions with Aryl Sulfones
| Catalyst System | Sulfone Substrate Type | Coupling Partner | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|---|
| [PdCl(allyl)]₂ / N-heterocyclic carbene (NHC) ligand | Aryl benzylic sulfones | Aryl boronic acids | Suzuki-Miyaura | NHC ligands were uniquely effective in promoting the desulfonylative C-C bond formation. | rsc.org |
| Ni(cod)₂ / PCy₃ | Alkenyl sulfones | Grignard reagents (R-MgBr) | Kumada-type | Early example demonstrating Ni-catalyzed C-S bond cleavage for C-C coupling. | rsc.org |
| Pd(OAc)₂ | Phenyl vinyl sulfone | Itself (self-coupling) | Heck-type | The sulfone acts as both the aryl donor and the π-acceptor in the reaction. | rsc.org |
| Cu Catalyst | Benzylic 3,5-bis(trifluoromethyl)phenylsulfones | Primary and secondary amines | Buchwald-Hartwig-type | Electron-poor sulfones facilitate C-S cleavage for C-N bond formation. | rsc.org |
Asymmetric Catalysis Utilizing Sulfone Functionality (by analogy with vinyl bis(sulfones))
While this compound itself is achiral and not a direct substrate for asymmetric catalysis, its core functionality is relevant to asymmetric transformations by analogy with related structures like vinyl bis(sulfones). acs.org Sulfones are recognized as versatile synthetic intermediates. acs.org Vinyl bis(sulfones), which feature two sulfonyl groups attached to one carbon of a double bond, are potent Michael acceptors due to the powerful electron-withdrawing capacity of the two sulfonyl groups. This high reactivity, however, can make them challenging substrates for stereoselective reactions.
Recent research has focused on "rigidified" vinylidene bis(sulfone) reagents to overcome the low reactivity of simpler β-substituted vinylic sulfones in asymmetric conjugate additions. acs.orgresearchgate.net In these systems, a bifunctional catalyst, such as a squaramide-based tertiary amine, can coordinate with both the nucleophile and the electrophilic vinyl bis(sulfone). This dual activation allows for a highly organized transition state, leading to excellent enantioselectivity and diastereoselectivity in the addition of pronucleophiles like hydantoin (B18101) surrogates. acs.org
The successful application of this strategy highlights a potential pathway for derivatives of this compound. If the parent compound were transformed into a vinylogous derivative, the strong electron-withdrawing nature of the bis(3,5-dichlorophenyl)sulfonyl moiety could be harnessed to activate a double bond for asymmetric Michael additions, opening a route to complex, enantioenriched molecules.
Table 2: Asymmetric Conjugate Addition to Vinyl Sulfone Systems
| Catalyst Type | Michael Acceptor | Nucleophile | Product Type | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|---|
| Secondary amide-bearing tertiary amine/squaramide | Vinyl bis(sulfone) | N-Benzoyl 2-(benzylthio)-1,5-dihydro-4H-imidazole-4-ones (hydantoin surrogates) | 5,5-disubstituted hydantoin precursors | Good yield and high stereoselectivity (e.g., 88% ee for initial trials). | acs.org |
| (S)-Binap-Rh complex | α,β-Unsaturated sulfones | Aryltitanium reagents | cine-Substitution product | High enantioselectivity (>99% ee in some cases) via a conjugate addition-elimination sequence. | rsc.org |
Photooxidation Processes and Sulfinate Formation
Organosulfones can undergo photochemical reactions, particularly photooxidation and photoinduced extrusion of sulfur dioxide. acs.org The photooxidation of dissolved organic sulfur compounds is a known environmental degradation pathway. acs.org For sulfones, this can proceed through several mechanisms. Direct photolysis or triplet-sensitized reactions can induce the cleavage of a C-S bond, leading to the extrusion of SO₂. acs.org This desulfonylation is a mild route for forming new C-C bonds in synthetic chemistry. acs.org
Another key transformation is the formation of sulfinates (R-SO₂⁻). Sulfinates are important intermediates that can be generated from sulfones or used to synthesize them. Photoredox catalysis has enabled the generation of sulfinates from various SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) or bis(piperidine) sulfur dioxide (PIPSO), which then react with alkyl or aryl radicals to form sulfones. cam.ac.ukresearchgate.net Conversely, sulfones can act as precursors to sulfinates. For example, certain β-substituted sulfones can eliminate a sulfinate anion under basic conditions, which can then be used in subsequent cross-coupling reactions. rsc.org
Table 3: Reactions Involving Sulfone/Sulfinate Transformations
| Reaction Type | Sulfur Source/Precursor | Conditions | Key Intermediate/Product | Significance | Reference |
|---|---|---|---|---|---|
| Photoredox Sulfonylation | PIPSO (amine-SO₂ adduct) | Photocatalyst (e.g., Ir-based), silane (B1218182) reductant, light | Sulfinate anion | Mild, radical-based method for SO₂ capture and sulfone synthesis from halides. | cam.ac.uk |
| Sulfinate Release | β-Nitrile and β-ester sulfones | Basic conditions (E1cb elimination) | Heteroaryl sulfinate | Sulfones act as latent sources of sulfinates for Pd-catalyzed cross-coupling. | rsc.org |
| Photoinduced SO₂ Extrusion | Organic sulfones with a β-chromophore | Direct or triplet-induced photolysis | New C-C bonds via radical coupling | Synthetic route to unstable ring structures or other complex molecules. | acs.org |
| Photosensitized Degradation | Cysteine sulfinic acid (model compound) | Water, photosensitizer (e.g., porphyrin), light, O₂ | Sulfate (B86663) (SO₄²⁻) | Demonstrates the ultimate photo-oxidation product of organosulfur compounds in aqueous systems. | acs.org |
Structural Elucidation and Spectroscopic Characterization of Bis 3,5 Dichlorophenyl Sulfone
Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental to the characterization of Bis(3,5-dichlorophenyl)sulfone, offering detailed insights into its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in published literature, the expected NMR spectra can be predicted based on the analysis of closely related structures, such as (3,5-dichlorophenyl)(imino)(methyl)-λ6-sulfanone. rsc.org
¹H NMR Spectroscopy: In the proton NMR spectrum of a symmetrically substituted compound like this compound, the aromatic protons of the two equivalent 3,5-dichlorophenyl rings would give rise to distinct signals. Due to the symmetry of the substitution pattern, two types of aromatic protons are expected: one proton at the C2/C6 positions and one proton at the C4 position. The electron-withdrawing nature of the sulfone group and the chlorine atoms would cause these protons to resonate in the downfield region of the spectrum.
Based on analogous compounds, the proton at the C4 position is expected to appear as a triplet, while the protons at the C2 and C6 positions would likely appear as a doublet.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Predicted | Doublet | 4H | H-2, H-6, H-2', H-6' |
| Predicted | Triplet | 2H | H-4, H-4' |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are anticipated for the aromatic carbons due to the molecule's symmetry. The carbon atoms directly bonded to the sulfone group (C-1) and the chlorine atoms (C-3 and C-5) are expected to be significantly influenced by these electron-withdrawing groups.
The chemical shifts for the carbon atoms can be estimated by considering the known data for (3,5-dichlorophenyl)(imino)(methyl)-λ6-sulfanone and other related dichlorophenyl sulfone derivatives. rsc.orgiastate.edu
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | C-1, C-1' (ipso-carbon attached to SO₂) |
| Predicted | C-2, C-6, C-2', C-6' |
| Predicted | C-3, C-5, C-3', C-5' (ipso-carbon attached to Cl) |
| Predicted | C-4, C-4' |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, the most characteristic vibrations are those associated with the sulfone group and the chlorinated aromatic rings.
The sulfone group (SO₂) exhibits two strong and characteristic stretching vibrations. The asymmetric stretching vibration (νas(SO₂)) typically appears in the range of 1300-1350 cm⁻¹, while the symmetric stretching vibration (νs(SO₂)) is found in the 1140-1180 cm⁻¹ region. These bands are often intense in the IR spectrum.
The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings usually appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are typically observed in the lower frequency region of the spectrum.
Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | 1300 - 1350 | Strong (IR) |
| Symmetric SO₂ Stretch | 1140 - 1180 | Strong (IR) |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of a compound, which can provide structural information. The molecular weight of this compound (C₁₂H₆Cl₄O₂S) is 355.9 g/mol .
In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight. Due to the presence of four chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, resulting from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron ionization would likely involve the cleavage of the C-S bonds and the loss of SO₂. This would lead to fragments corresponding to the dichlorophenyl cations and related species. Analysis of the mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of 3,5-dichlorophenol (B58162) can offer insights into the fragmentation behavior of the 3,5-dichlorophenyl moiety. nist.gov
Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment |
| 356 (and isotopic peaks) | [C₁₂H₆Cl₄O₂S]⁺ (Molecular Ion) |
| 292 | [C₁₂H₆Cl₄S]⁺ (Loss of O₂) |
| 211 | [C₆H₃Cl₂S]⁺ |
| 146 | [C₆H₃Cl₂]⁺ |
| 64 | [SO₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not readily found in the literature, analysis of related compounds such as other dichlorodiphenyl sulfone isomers suggests that the molecule would adopt a conformation where the two dichlorophenyl rings are arranged in a non-coplanar fashion around the central sulfur atom. The geometry around the sulfur atom in the sulfone group is expected to be tetrahedral.
The crystal packing would be influenced by various intermolecular forces, leading to an ordered three-dimensional lattice.
Key potential intermolecular interactions include:
Halogen bonding: Interactions between the chlorine atoms of one molecule and electron-rich regions of neighboring molecules.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···O and C-H···Cl hydrogen bonds: Weak hydrogen bonds involving the aromatic protons and the oxygen atoms of the sulfone group or the chlorine atoms.
Determination of Molecular Conformation and Crystal Packing
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules, offering insights that complement experimental findings. For this compound, theoretical studies would be invaluable for elucidating its three-dimensional structure, electronic properties, and predicting its spectroscopic behavior and reactivity. However, a comprehensive review of scientific literature reveals a significant gap in this area.
Detailed computational analyses, such as those employing Density Functional Theory (DFT), appear to be limited or not publicly available for the specific isomer this compound. While extensive research, including toxicological and computational studies, has been conducted on its isomer, Bis(4,chlorophenyl)sulfone smolecule.comresearchgate.net, similar in-depth theoretical examinations for the 3,5-dichloro substituted variant are not found in the reviewed literature. Research on dichlorodiphenyl sulfones often focuses on isomers like the 4,4'-, 2,4'-, and 2,2'- forms, which are common products in synthesis reactions. rsc.org
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. A typical DFT study on this compound would involve optimizing the molecule's geometry to find its most stable conformation. This process would yield key structural parameters.
Table 4.3.1.1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Predicted Value |
| S=O Bond Length | Data not available |
| C-S Bond Length | Data not available |
| C-Cl Bond Length | Data not available |
| C-S-C Bond Angle | Data not available |
| O-S-O Bond Angle | Data not available |
| Dihedral Angle (C-S-C-C) | Data not available |
This table is for illustrative purposes only. No published DFT data for this compound could be located.
Furthermore, DFT calculations would provide insights into the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. An analysis of the molecular electrostatic potential (MEP) map would also reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack.
Despite the utility of these methods, specific studies applying them to this compound are not present in the available scientific databases.
Another powerful application of computational chemistry is the simulation of spectroscopic data. By calculating vibrational frequencies using DFT, one can predict the infrared (IR) and Raman spectra of a molecule. These simulated spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. Similarly, NMR chemical shifts can be computed to aid in the structural elucidation of the compound.
Table 4.3.2.1: Hypothetical Simulated Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values |
| Key IR Frequencies (cm⁻¹) | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | Data not available |
| ¹H NMR Chemical Shifts (ppm) | Data not available |
This table is for illustrative purposes only. No published simulated spectroscopic data for this compound could be located.
Theoretical studies are also instrumental in mapping out potential reaction pathways. For instance, computational modeling could be used to investigate the mechanisms of synthesis or degradation of this compound. By calculating the energy profiles of reaction intermediates and transition states, chemists can determine the most likely mechanisms and predict reaction kinetics. Such studies are crucial for optimizing synthetic routes and understanding the environmental fate of the compound.
Supramolecular Chemistry and Non Covalent Interactions of Bis 3,5 Dichlorophenyl Sulfone
Investigation of Halogen Bonding Interactions
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region in an adjacent molecule. nih.gov This interaction, represented as R–X···Y, is characterized by a distance shorter than the sum of the van der Waals radii of the atoms involved and a bond angle close to 180°. nih.gov The strength of the halogen bond is tunable, increasing with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing capacity of the R group attached to it. acs.org
In Bis(3,5-dichlorophenyl)sulfone, the chlorine atoms are positioned at the meta-positions relative to the sulfonyl group. This substitution pattern significantly influences the electronic properties of the phenyl rings. The electron-withdrawing nature of both the sulfonyl group and the chlorine atoms creates a positive electrostatic potential, often termed a "σ-hole," on the outer surface of the chlorine atoms, making them effective halogen bond donors. nih.govsmolecule.com
These chlorine atoms are pivotal in directing the self-assembly of the molecules in the solid state. They can engage in various halogen-bonding motifs, such as Cl···O, Cl···N, or Cl···Cl interactions, which dictate the crystal packing. In the crystal structure of a closely related iron(II) complex containing bis{3-(3,5-dichlorophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido} ligands, the layers are shown to interact through weak C–H(ph)⋯Cl bonds with neighboring molecules. rsc.orgresearchgate.net Similarly, analysis of bis(2,3-dichlorophenyl) disulfide reveals intermolecular Cl⋯Cl interactions with a bond distance of 3.4763 (11) Å, highlighting the capacity of dichlorophenyl moieties to form these contacts. researchgate.net The presence of these directional interactions is a key tool in crystal engineering for building robust supramolecular architectures. researchgate.net
| Interaction Type | Contribution to Crystal Packing (%) |
|---|---|
| H···H | 26.1 |
| H···C/C···H | 24.4 |
| H···Cl/Cl···H | 18.9 |
| H···N/N···H | 12.1 |
The significant contribution of H···Cl/Cl···H contacts (18.9%) underscores the importance of interactions involving chlorine in the supramolecular assembly. researchgate.net In other halogenated compounds, halogen bonds involving chlorine and π-systems (C—Cl⋯π) have also been observed, further expanding the repertoire of interactions available for crystal engineering. researchgate.net
Role of Chlorine Substituents in Supramolecular Assembly
Exploration of C-H···O=S Hydrogen Bonding Networks
Beyond strong conventional hydrogen bonds, weak C-H···O interactions are increasingly recognized as significant structure-directing forces. In diaryl sulfones, the oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, while the aromatic C-H groups can act as donors. A systematic study of various diaryl sulfones has shown that molecules are frequently linked by soft C-H···O hydrogen bonds, leading to diverse one- and two-dimensional aggregates, including simple chains, ladders, and sheets. nih.gov The specific pattern of aggregation depends on the substitution on the aryl rings. nih.gov
For this compound, the C-H protons at the 2, 4, and 6 positions of the phenyl rings are potential donors for forming C-H···O=S hydrogen bonds. These interactions, though individually weak, can collectively contribute to the stability of the crystal lattice. In the crystal packing of related sulfone compounds, C—H⋯O hydrogen bonds are shown to link molecules into distinct motifs, such as dimers. researchgate.net Computational studies on similar molecules confirm that such hydrogen bonding and dipole-dipole interactions are key to stabilizing the crystal structures. acs.org The formation of these networks is a critical consideration in predicting and designing the crystal packing of sulfone-based compounds.
Design of Self-Assembled Systems and Host-Guest Chemistry
The predictable, directional nature of the non-covalent interactions involving this compound makes it and its derivatives attractive building blocks for supramolecular self-assembly and host-guest chemistry. acs.org The rigid structure and defined interaction sites allow for the programmed assembly of complex architectures.
For example, studies on the pharmaceutical compound lamotrigine, which contains a 3,5-dichlorophenyl group, show its ability to form open, hydrogen-bonded host structures that can accommodate various guest molecules. researchgate.net The cavities in these host-guest systems are lined by the dichlorophenyl rings, indicating that this moiety is well-suited for creating binding pockets for guest inclusion. researchgate.net This suggests a strong potential for this compound to act as a host or as a component in larger, self-assembled host systems.
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.orgresearchgate.net The non-covalent interactions of this compound—halogen bonds, C-H···O=S hydrogen bonds, and π-π stacking—are the primary tools for its use in crystal engineering.
By selecting appropriate co-formers, it is possible to favor certain interactions over others to build specific supramolecular synthons. For instance, co-crystallization with strong hydrogen bond acceptors could promote the formation of C-H···O networks, while pairing with electron-rich aromatic molecules could lead to structures dominated by π-π stacking and halogen-π interactions. The iron(II) complex incorporating 3,5-dichlorophenyl groups serves as an excellent example of this strategy, where cone-like molecules are nested and linked through specific C—H(pz)⋯π(ph) and C–H(ph)⋯Cl interactions to form well-defined columns and layers. rsc.orgresearchgate.net The use of related fluorinated precursors, like 3,5-Difluorophenyl phenyl sulfone, to create specific packing via π-π stacking and C-H···F contacts further illustrates the viability of this approach for halogenated diaryl sulfones. researchgate.net
The electron-withdrawing chlorine and sulfonyl groups polarize the phenyl ring, enhancing its ability to participate in π-stacking interactions with suitable partners. smolecule.com In the crystal structure of 3,5-Difluorophenyl phenyl sulfone, an analogous compound, aromatic π–π stacking is a key packing feature, with centroid-centroid separations measured at 3.808 (3) and 3.867 (3) Å. researchgate.net In another relevant structure, that of bis(2,3-dichlorophenyl) disulfide, both Cl⋯Cl halogen bonds and π–π stacking interactions (with centroid-centroid distances of 3.696 (1) and 3.641 (2) Å) are observed simultaneously. researchgate.net This demonstrates that these interactions are not mutually exclusive and their interplay is crucial in determining the final three-dimensional assembly. Computational analysis through methods like Hirshfeld surface analysis can effectively quantify the relative contributions of these different interactions, providing a deeper understanding of the forces driving the crystal packing. researchgate.net
Applications in Advanced Functional Materials and Polymer Science
Development of Functional Composites and Blends
No specific studies on the development of functional composites or polymer blends derived from Bis(3,5-dichlorophenyl)sulfone were identified in the available literature. Research in polymer blends and composites typically focuses on commercially available, high-performance thermoplastics like polysulfones derived from 4,4'-dichlorodiphenyl sulfone, which can be blended to modify properties for various applications.
Application in Advanced Coatings and Membranes
While not used in traditional membrane applications like ultrafiltration, materials synthesized from this compound have shown potential in the field of advanced functional materials that can be applied as coatings or thin films. Specifically, the oligomer 5′,5′′′′-sulfonyl-di-[1,1′:3′,1′′]-terphenyl (BTPS), synthesized via a Suzuki coupling reaction, has been investigated as a host material for highly efficient organic light-emitting diodes (OLEDs). mdpi.com In this context, the material would be deposited as a thin film (an advanced coating) in a multi-layered device structure. Its function is to facilitate efficient energy transfer to a phosphorescent dopant, leading to light emission.
Material Properties Tailoring through Structural Modifications of Sulfone Monomers
The choice of isomer for dichlorodiphenyl sulfone is a prime example of tailoring material properties through structural modification at the monomer level.
Reactivity and Polymerization Method: The switch from the para-position (4,4'-) to the meta-position (3,5-) for the chlorine atoms deactivates the monomer towards nucleophilic aromatic substitution. This structural modification fundamentally dictates the synthetic route, necessitating a move from polycondensation to metal-catalyzed coupling reactions (e.g., Suzuki, Yamamoto, or Nickel-catalyzed couplings) to form polymers or oligomers. mdpi.commdpi.com
Polymer Architecture and Application: This change in synthetic method leads to different polymer backbones. Instead of poly(arylene ether sulfone)s, where ether linkages are formed with bisphenols, coupling reactions create direct aryl-aryl bonds, leading to poly(phenylene sulfone)-type structures. This tailored architecture, as seen in the BTPS molecule, results in materials with specific electronic properties suitable for optoelectronic applications like OLEDs rather than the mechanical and thermal stability for which traditional polysulfones are known. smolecule.commdpi.com
In essence, the structural modification of using this compound is a deliberate choice to access molecular architectures and properties that are not achievable with its more common, reactive isomers.
Conclusion and Future Research Directions for Bis 3,5 Dichlorophenyl Sulfone
Summary of Key Academic Findings and Potential Applications
Academic research specifically focused on Bis(3,5-dichlorophenyl)sulfone is notably limited in comparison to its isomers, such as 4,4'-dichlorodiphenyl sulfone (DCDPS). However, by examining the broader class of halogenated aryl sulfones, key potential applications and research findings can be inferred. Aryl sulfones are recognized as significant structural motifs in a variety of pharmaceutical and agrochemical compounds. nih.gov The sulfone group's chemical stability and the specific substitution pattern of the chlorine atoms can influence the molecule's biological activity and physical properties.
The primary potential application for this compound, like other dichlorodiphenyl sulfones, lies in its role as a monomer for the synthesis of high-performance polymers. wikipedia.orgcymitquimica.com Polymers such as polyethersulfone (PES) and Udel are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in the aerospace, automotive, and medical industries. wikipedia.org Polysulfones derived from related isomers are used in medical devices, including dialysis membranes, due to their biocompatibility. The unique 3,5-dichloro substitution pattern of this specific isomer could potentially yield polymers with distinct properties, such as altered solubility, glass transition temperature, or dielectric constants, compared to polymers derived from the more common 4,4'-isomer.
Furthermore, halogenated aryl sulfones are versatile intermediates in organic synthesis. nih.gov The chlorine substituents on the phenyl rings are susceptible to nucleophilic substitution, opening pathways for further functionalization and the creation of more complex molecules. wikipedia.org Some dichlorodiphenyl sulfone derivatives have been investigated for their antimicrobial properties, suggesting a potential avenue for biological applications. smolecule.com
Identification of Remaining Research Challenges and Unexplored Avenues
The most significant research gap is the lack of fundamental studies on the synthesis, characterization, and reactivity of this compound itself. The synthesis of this specific isomer presents a considerable challenge. Standard methods like the direct sulfonation of 1,3-dichlorobenzene (B1664543) with sulfuric acid or sulfur trioxide are unlikely to be selective, leading to a mixture of isomers that are difficult to separate. This necessitates the development of more sophisticated, multi-step synthetic routes to access the pure compound.
For the broader class of halogenated aryl sulfones, several research challenges remain:
Synthetic Efficiency: Many current synthesis methods, such as Friedel-Crafts sulfonylation, require harsh reaction conditions, which are not compatible with many functional groups and often suffer from poor regioselectivity. nih.gov While modern transition-metal-catalyzed cross-coupling reactions offer an alternative, they can require stoichiometric additives and high temperatures. nih.gov Developing milder, more efficient, and highly selective catalytic methods is a key challenge.
Enantioselective Transformations: The development of methods for enantioselective synthesis and transformations of chiral sulfones is an area with significant room for growth. rsc.org Such capabilities would be invaluable for applications in medicinal chemistry.
Understanding Reactivity: The reactivity of halogenated aryl sulfones can be complex. Side reactions such as desulfonylation can compete with desired transformations, particularly under harsh conditions. nih.gov A deeper understanding of the reaction mechanisms is needed to control outcomes and improve yields. acs.org
Lack of Characterization: For less common isomers like this compound, there is a dearth of published data on its physical, chemical, and biological properties. Basic characterization is a fundamental prerequisite for any future application.
Interdisciplinary Research Opportunities (e.g., integration with catalysis, new material platforms)
The study of this compound and its relatives offers fertile ground for interdisciplinary collaboration, particularly with catalysis and materials science.
Advanced Catalysis: There is a significant opportunity to apply modern catalytic techniques to the synthesis and functionalization of halogenated aryl sulfones.
Photoredox Catalysis: Visible-light-driven photoredox catalysis offers a pathway to functionalize organosulfones under mild conditions, enabling the formation of new C-C bonds and the introduction of complex side chains. nih.gov This could be used to create novel derivatives of this compound.
Cross-Coupling Methodologies: Further development of palladium, copper, or nickel-catalyzed cross-coupling reactions could provide efficient routes to synthesize the sulfone from readily available precursors or to functionalize its aryl rings. nih.govrsc.org Exploiting solid, easy-to-handle sulfur dioxide surrogates in palladium-catalyzed three-component reactions represents a convergent and flexible approach to a wide range of sulfones. nih.gov
New Material Platforms:
High-Performance Polymers: A systematic investigation into the polymerization of this compound with various bisphenols could lead to a new family of polysulfones. The meta-positioning of the chloro-substituents would likely disrupt polymer chain packing, potentially leading to materials with higher solubility, lower crystallinity, and different mechanical properties compared to polymers from the 4,4'-isomer.
Organic Electronics: Aryl sulfone units are being explored in materials for organic electronics. For instance, molecules containing sulfonyl groups have been developed as thermally-activated delayed fluorescence (TADF) emitters for more efficient organic light-emitting diodes (OLEDs). researchgate.net The specific electronic properties imparted by the 3,5-dichloro substitution pattern could be harnessed to design new functional materials for electronic applications.
Membranes for Separation and Energy: Given that polysulfones are used for filtration membranes and in proton exchange membranes for fuel cells, new polymers based on this compound could be designed and tested for enhanced performance in gas separation, water purification, or energy applications.
Broader Impact of Research on Halogenated Aryl Sulfones in Chemical Science
Research into halogenated aryl sulfones has a wide-ranging impact on chemical science, extending from fundamental synthesis to applied materials and medicine.
Enabling Polymer Chemistry: This class of compounds, particularly dichlorodiphenyl sulfones, provides the fundamental building blocks for a major class of high-performance engineering thermoplastics. wikipedia.orgcymitquimica.com Research into new isomers and derivatives directly fuels innovation in materials science, leading to polymers with tailored properties for demanding applications.
Expanding the Toolkit of Organic Synthesis: The sulfone group is more than just a stable linker; it is an activating group that facilitates certain chemical transformations. The development of desulfinylative cross-coupling reactions has established aryl sulfones as a new class of versatile substrates for the catalytic construction of C-C and C-X bonds, providing novel disconnection strategies for synthesizing complex molecules. rsc.org
Advancing Medicinal and Agrochemical Chemistry: Aryl sulfones are established pharmacophores and are present in numerous bioactive compounds. nih.govresearchgate.net Research into the synthesis and functionalization of halogenated aryl sulfones provides medicinal chemists with a broader palette of structures to explore. They are often used as bioisosteres for other aromatic rings, allowing for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. nih.govresearchgate.net
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing Bis(3,5-dichlorophenyl)sulfone and ensuring purity in synthetic preparations?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the sulfone group (SO) and aromatic substitution patterns. For example, the deshielded protons adjacent to electron-withdrawing sulfone and chlorine groups exhibit distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity. A C18 column and acetonitrile/water gradient (e.g., 70:30 to 90:10) are effective for separating sulfone derivatives .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can confirm molecular weight and detect halogen isotopic patterns (Cl adducts) .
Advanced: How does the electron-withdrawing nature of the sulfone group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The sulfone group activates the aromatic ring toward NAS by stabilizing the transition state through resonance and inductive effects. Key considerations:
- Substituent Effects: The 3,5-dichloro groups further deactivate the ring, directing nucleophiles to the para position relative to the sulfone.
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity and stabilize intermediates.
- Catalysis: Transition metals (e.g., CuI) or phase-transfer catalysts may accelerate reactions under mild conditions. Comparative studies with non-sulfone analogs (e.g., diaryl ethers) highlight enhanced reactivity due to sulfone’s electron deficiency .
Basic: What solvent systems are optimal for dissolving this compound in biological assays, given its limited aqueous solubility?
Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) for stock solutions, followed by dilution in phosphate-buffered saline (PBS) or cell culture media.
- Surfactant-Assisted Solubilization: Non-ionic surfactants (e.g., Tween-80) at 0.1–0.5% can improve dispersion in aqueous buffers.
- Hydrophobic Carrier Matrices: For in vivo studies, lipid-based carriers (e.g., Cremophor EL) enhance bioavailability .
Advanced: What experimental strategies elucidate the role of this compound in inducing cytochrome P450 enzymes, and how does this compare to classical inducers like phenobarbital?
Answer:
- Microsomal Incubations: Incubate hepatic microsomes with the sulfone and monitor CYP activity via substrate-specific probes (e.g., 7-ethoxyresorufin for CYP1A). Measure metabolite formation via LC-MS .
- Comparative Induction Profiling: Use RT-qPCR to quantify mRNA levels of CYP isoforms (e.g., CYP2B, CYP3A) in sulfone-treated vs. phenobarbital-treated models. Phenobarbital-like inducers typically upregulate CYP2B and CYP3A, while polycyclic aromatics target CYP1A .
- Mechanistic Studies: Electrophoretic mobility shift assays (EMSAs) can identify nuclear receptor interactions (e.g., CAR/PXR) driving induction .
Advanced: In crystallographic studies of enzyme-inhibitor complexes, how is this compound utilized to determine binding modes and affinity?
Answer:
- X-Ray Crystallography: Co-crystallize the sulfone derivative with target enzymes (e.g., adenovirus protease) and resolve structures at ≤2.2 Å resolution. The dichlorophenyl moiety often occupies hydrophobic pockets, while the sulfone engages in hydrogen bonds with catalytic residues .
- Structure-Activity Relationships (SAR): Compare binding affinities (K) of sulfone analogs with varying substituents using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What critical parameters should be monitored when scaling up the synthesis of this compound to maintain yield and purity?
Answer:
- Reaction Temperature: Control exothermic reactions (e.g., sulfonation) using jacketed reactors to prevent decomposition.
- Purification: Recrystallize from ethanol/water mixtures (7:3) to remove unreacted dichlorobenzene. Monitor purity via melting point (mp ~102–105°C, similar to analogs) .
- Quality Control: Validate batch consistency using FT-IR (SO stretch ~1150–1300 cm) and elemental analysis (C, H, Cl, S) .
Advanced: How can computational models predict the metabolic pathways and toxicity of this compound derivatives?
Answer:
- In Silico Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or MetaDrug to simulate phase I/II metabolism. Key transformations include sulfone reduction to sulfides or hydroxylation at the dichlorophenyl ring .
- Toxicity Profiling: Apply quantitative structure-activity relationship (QSAR) models to predict hepatotoxicity (e.g., mitochondrial dysfunction) or genotoxicity (Ames test surrogates) .
- Docking Studies: Model interactions with CYP isoforms to identify potential off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
